molecular formula C22H27NO4 B1437213 3-Bocamino-2,2-dibenzyl-propionic acid CAS No. 125469-91-2

3-Bocamino-2,2-dibenzyl-propionic acid

Cat. No.: B1437213
CAS No.: 125469-91-2
M. Wt: 369.5 g/mol
InChI Key: IYOLPVWVYKXRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bocamino-2,2-dibenzyl-propionic acid is a chemical compound with the molecular formula C22H27NO4 . It has a molecular weight of 369.5 g/mol. This compound is not intended for human or veterinary use but is used for research purposes.

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

  • The compound has been used in the synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. This process involves the reaction of N,N-dibenzyl-O-methylsulfonyl serine methyl ester with various heteronucleophiles, leading to good to excellent yields of the desired products (Couturier, Blanchet, Schlama, & Zhu, 2006).

Building Blocks for Peptide-Mimetic HIV Protease Inhibitors

  • It has also been used in the scalable synthesis of chiral building blocks for assembling potent HIV protease inhibitors. This includes compounds like BocAHPBA and BocDMTA, which are crucial in the development of effective treatments for HIV (Ikunaka, Matsumoto, & Nishimoto, 2002).

Role in Biological and Environmental Applications

  • 3-Bocamino-2,2-dibenzyl-propionic acid derivatives, specifically 2,3-diamino propionate (Dap), have found applications in environmentally safe hydrogen production for fuel cells and as selective carriers of CO2 through gel membranes. They are also used in assembling molecular devices for propelling motion and in food chemistry as inhibitors of polyphenol oxidase (Viso et al., 2011).

Fluorescent Chemosensors

  • The compound has been utilized in the development of water-soluble Schiff base fluorescent chemosensors for the detection of metal ions like Al3+ and Zn2+, with potential applications in live-cell imaging (Theetharappan & Neelakantan, 2021).

Asymmetric Synthesis of Amino Acids

Schiff Base Studies and Antitumor Activity

  • Research has been conducted on the synthesis, characterization, and biological screening of Schiff base compounds derived from this chemical, showing potential in anticancer activity and corrosion inhibition (Desai & Parekh, 2021).

Properties

IUPAC Name

2,2-dibenzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-21(2,3)27-20(26)23-16-22(19(24)25,14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13H,14-16H2,1-3H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOLPVWVYKXRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501126987
Record name α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-α-(phenylmethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125469-91-2
Record name α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-α-(phenylmethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125469-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-α-(phenylmethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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